molecular formula C16H25BN2O2 B13990153 1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13990153
M. Wt: 288.2 g/mol
InChI Key: WJSGOBUPZDROII-UHFFFAOYSA-N
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Description

1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a dicyclopropylmethyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the dicyclopropylmethyl and boronate ester groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dicyclopropylmethyl group via nucleophilic substitution.

    Boronate Ester Formation: Reaction of the pyrazole derivative with boronic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction to corresponding hydrides or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole compounds.

Scientific Research Applications

1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to metal centers or biological receptors, thereby influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure with a methoxyethyl group instead of the dicyclopropylmethyl group.

    1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester: Another boronate ester derivative with a different substituent on the pyrazole ring.

Uniqueness

1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of the dicyclopropylmethyl group and boronate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H25BN2O2

Molecular Weight

288.2 g/mol

IUPAC Name

1-(dicyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-18-19(10-13)14(11-5-6-11)12-7-8-12/h9-12,14H,5-8H2,1-4H3

InChI Key

WJSGOBUPZDROII-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3CC3)C4CC4

Origin of Product

United States

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